N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide: is an organic compound with the molecular formula C16H17NO2 It is a member of the benzamide family, characterized by the presence of a benzene ring bonded to an amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 3,4-dimethylaniline with 4-methoxy-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as hydroxide ions or amines.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed:
Reduction: N-(3,4-dimethylphenyl)-4-methoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: N-(3,4-dicarboxyphenyl)-4-methoxy-3-nitrobenzamide.
Scientific Research Applications
N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating their activity .
Comparison with Similar Compounds
- N-(3,4-dimethylphenyl)-4-methoxybenzamide
- N-(3,4-dimethylphenyl)-4-methoxy-3-aminobenzamide
- N-(3,4-dimethylphenyl)-4-methoxy-3-carboxybenzamide
Comparison: N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide is unique due to the presence of both nitro and methoxy groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H16N2O4 |
---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-methoxy-3-nitrobenzamide |
InChI |
InChI=1S/C16H16N2O4/c1-10-4-6-13(8-11(10)2)17-16(19)12-5-7-15(22-3)14(9-12)18(20)21/h4-9H,1-3H3,(H,17,19) |
InChI Key |
HNQCIZHRRGZFQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
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